Enzacamene
Overview
Description
Enzacamene, also known as 4-methylbenzylidene camphor, is an organic camphor derivative widely used in the cosmetic industry. It serves as an ultraviolet B filter, protecting the skin from harmful ultraviolet radiation. This compound is commonly found in sunscreen lotions and other skincare products that claim a sun protection factor value .
Preparation Methods
Synthetic Routes and Reaction Conditions: Enzacamene is synthesized through the condensation reaction of camphor and 4-methylbenzaldehyde. The reaction typically occurs in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale batch reactors where camphor and 4-methylbenzaldehyde are reacted under controlled conditions. The reaction mixture is then subjected to purification processes, including distillation and crystallization, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Enzacamene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro and halogenated derivatives
Scientific Research Applications
Enzacamene has several scientific research applications, including:
Chemistry: Used as a model compound in studies of ultraviolet filters and photostability.
Biology: Investigated for its potential endocrine-disrupting effects and interactions with biological systems.
Medicine: Explored for its protective effects against ultraviolet-induced skin damage.
Industry: Widely used in the formulation of sunscreens and other personal care products .
Mechanism of Action
Enzacamene absorbs ultraviolet B rays, preventing them from penetrating the skin. It dissipates the absorbed photon energy through cis-trans isomerization. Additionally, this compound exhibits estrogen-like activities by binding to cytosolic estradiol binding sites of estrogen receptors, influencing nonclassical estrogen signaling mechanisms .
Comparison with Similar Compounds
Oxybenzone: Another ultraviolet filter used in sunscreens.
Octinoxate: A widely used ultraviolet B filter in cosmetic products.
Avobenzone: An ultraviolet A filter often combined with other ultraviolet filters for broad-spectrum protection.
Uniqueness of Enzacamene: this compound is unique due to its specific absorption of ultraviolet B radiation and its potential endocrine-disrupting effects. Unlike some other ultraviolet filters, this compound has a relatively low quantum yield for cis-trans isomerization, indicating the occurrence of other photochemical processes .
Properties
IUPAC Name |
(3E)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)11-14-15-9-10-18(4,16(14)19)17(15,2)3/h5-8,11,15H,9-10H2,1-4H3/b14-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOCBCNFKCOKBX-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C3CCC(C2=O)(C3(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201348972 | |
Record name | (E)-Enzacamene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201348972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Poorly soluble | |
Details | European Commission SCCP: Opinion on 4-methylbenzylidene camphor (4-MBC) | |
Record name | Enzacamene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11219 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Enzacamene absorbs UV-B rays. It is proposed that enzacamene exerts estrogen-like activities in the same direction as endogenous estrogens via nonclassical estrogen signaling mechanisms that do not involve gene regulation by the nuclear ER. It binds to cytosolic estradiol binding sites of estrogen receptors with low to moderate affinity compared to that of the endogenous agonist. Based on the findings of a study with _Xenopus_ hepatocytes in culture, enzacamene has a potential to induce the ER gene only at higher concentrations (10–100 μmol/L). While enzacamene was not shown to activate estrogen-dependent gene transcription when tested in an ER reporter gene assay in yeast cells, it was demonstrated in _Xenopus_ hepatocytes cultures that activate ER-dependent signaling mechanisms leading to altered gene expression. In micromolar concentrations, enzacamene accelerates cell proliferation rate in MCF-7 human breast cancer cells. | |
Record name | Enzacamene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11219 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
36861-47-9, 1782069-81-1 | |
Record name | Enzacamene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11219 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(4-methylphenyl)methylene]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E)-Enzacamene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201348972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-1,7,7-trimethyl-3-[(4-methylphenyl)methylene]bicyclo[2.2.1]heptan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.386 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
66-69 | |
Details | European Commission SCCP: Opinion on 4-methylbenzylidene camphor (4-MBC) | |
Record name | Enzacamene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11219 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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